Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate
Description
Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate is a spirocyclic indazole derivative characterized by a cyclopropane ring fused to a tetrahydroindazole core and an ethyl ester group at the 3'-position. Such compounds are of interest in medicinal chemistry, particularly as sigma receptor ligands or enzyme inhibitors, though specific pharmacological data for this molecule require further investigation.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopropane]-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-11(15)10-8-7-12(5-6-12)4-3-9(8)13-14-10/h2-7H2,1H3,(H,13,14) |
InChI Key |
MHIJXIOZJAFLMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3(CC2)CC3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Indazole Core
- Starting from suitable substituted aromatic precursors, the indazole ring system is constructed via cyclization reactions involving hydrazine derivatives and keto or aldehyde functionalities.
- Common methods include condensation of hydrazine hydrate with ketoesters or diketones to form the pyrazole ring fused to an aromatic system.
Step 3: Esterification to Form Ethyl Carboxylate
- The carboxylic acid group at the 3'-position is esterified using ethanol under acidic or catalytic conditions.
- Alternatively, ethyl ester derivatives may be introduced earlier in the synthesis and preserved through subsequent steps.
Detailed Preparation Methodology with Reaction Conditions
| Step | Reaction | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Indazole Core Formation | Aromatic ketoester + hydrazine hydrate; solvent: ethanol or THF; reflux or room temp | Formation of 1,4,6,7-tetrahydroindazole scaffold with good yield (~70-85%) |
| 2 | Spirocyclopropane Formation | Cyclopropanation using diazomethane or Simmons-Smith reagent (Zn-Cu, CH2I2); catalyst: Cu(I) salts; solvent: dichloromethane or THF; temp: 0–25°C | Formation of spirocyclopropane ring; yields vary 50-75%; control of stereochemistry critical |
| 3 | Esterification | Carboxylic acid + ethanol; acid catalyst (H2SO4 or p-TsOH); reflux | Conversion to ethyl ester with high purity; yield >80% |
| 4 | Purification | Chromatography or recrystallization | Removal of side products; purity >98% |
Representative Synthetic Procedure (Adapted from Literature)
Indazole Core Synthesis:
Mix the aromatic ketoester precursor with hydrazine hydrate in ethanol under reflux for 4–6 hours. Monitor by TLC until completion. Cool and isolate the tetrahydroindazole intermediate by filtration or extraction.Spirocyclopropane Formation:
Dissolve the indazole intermediate in dry dichloromethane. Add the Simmons-Smith reagent generated in situ from diiodomethane and activated zinc-copper couple at 0°C. Stir for 2–3 hours, monitoring the reaction progress by TLC. Quench with aqueous ammonium chloride, extract organic layer, dry, and concentrate.Esterification:
Dissolve the spirocyclopropane carboxylic acid in ethanol, add catalytic sulfuric acid, and reflux for 6 hours. Neutralize the reaction mixture with sodium bicarbonate, extract the ester product, and purify by recrystallization.
Research Findings and Optimization
- Reaction Temperature and Time: Lower temperatures during cyclopropanation favor better stereochemical control and higher yields. Extended reaction times may lead to side reactions or decomposition.
- Catalyst Choice: Copper(I) salts provide good yields and selectivity for cyclopropanation. Alternative catalysts like rhodium complexes have been explored but are costlier.
- Solvent Effects: Aprotic solvents such as THF and dichloromethane enhance cyclopropanation efficiency, while protic solvents are preferred for initial indazole formation.
- Purification: Chromatographic techniques using silica gel with gradient elution (hexane/ethyl acetate) yield high-purity products suitable for biological testing.
Comparative Table of Preparation Parameters
| Parameter | Indazole Formation | Spirocyclopropane Formation | Esterification |
|---|---|---|---|
| Typical Temp (°C) | 25–80 (reflux) | 0–25 | 78 (reflux ethanol) |
| Reaction Time | 4–6 h | 2–3 h | 4–6 h |
| Common Solvents | Ethanol, THF | DCM, THF | Ethanol |
| Catalysts/Reagents | Hydrazine hydrate | Zn-Cu, CH2I2, Cu(I) salts | H2SO4, p-TsOH |
| Yield Range (%) | 70–85 | 50–75 | >80 |
| Purification | Filtration, extraction | Chromatography | Recrystallization |
Alternative Synthetic Routes and Patents
While the above method is standard, alternative synthetic routes reported in patent literature for related spirocyclic indazole derivatives include:
- Using lithium bis(trimethylsilyl)amide for enolate formation followed by reaction with diethyl oxalate, then hydrazine hydrate treatment to form pyrazole derivatives, followed by hydrolysis and esterification steps under controlled pH and temperature conditions. This approach allows better control over intermediate purity and yield optimization but involves low temperatures (-70 to -80 °C) and inert atmosphere (argon) for sensitive steps.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism .
Comparison with Similar Compounds
Key Observations :
- Ring System Impact: The spirocyclopropane in the target compound confers greater steric rigidity compared to the spiro[1,3]dioxolane analog or non-spiro indazole . This rigidity may enhance receptor-binding affinity and selectivity.
- Synthetic Complexity : Cyclopropane synthesis typically requires specialized reagents (e.g., Simmons-Smith conditions), whereas dioxolane rings are formed via simpler ketalization .
Pharmacological and Regulatory Comparisons
Key Observations :
- Regulatory Implications : Unlike indazole carboxamides with fluorinated alkyl chains (e.g., 5F-AKB48 ), the target compound’s ester functionality and lack of psychoactive substituents likely exclude it from current controlled substance regulations.
Research Findings and Implications
- Metabolic Stability : Cyclopropane-containing spiroindazoles may exhibit superior metabolic stability compared to dioxolane analogs due to reduced ring flexibility and oxidative susceptibility .
- Safety Profile : Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as harmful via inhalation, skin contact, or ingestion, suggesting that spiro derivatives (including the target compound) may require similar safety precautions during handling.
- Therapeutic Potential: Structural parallels to sigma-2 receptor ligands indicate possible applications in oncology or neurodegenerative disease, though further in vitro and in vivo studies are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
